5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid

CAS No.: 827042-63-7

Cat. No.: VC3330684

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827042-63-7 |

|---|---|

| Molecular Formula | C9H7ClN2O2 |

| Molecular Weight | 210.62 g/mol |

| IUPAC Name | 5-chloro-6-methyl-1H-benzimidazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H7ClN2O2/c1-4-2-6-7(3-5(4)10)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

| Standard InChI Key | HOCBEPIKVSITJL-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1Cl)N=C(N2)C(=O)O |

| Canonical SMILES | CC1=CC2=C(C=C1Cl)N=C(N2)C(=O)O |

Introduction

Chemical Identification and Properties

Basic Identification

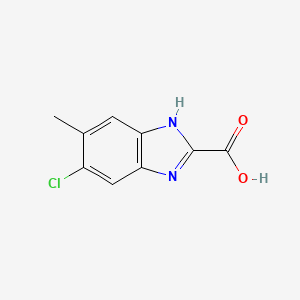

5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid is characterized by the molecular formula C9H7ClN2O2 and has a molecular weight of 210.62 g/mol. This compound is registered with the CAS number 827042-63-7. Its structure consists of a benzimidazole scaffold with specific functional group modifications that contribute to its biological reactivity profile.

Structural Characteristics

The compound features a benzene ring fused with an imidazole moiety, creating the benzimidazole core structure. The specific substitution pattern includes:

-

A chlorine atom at position 5

-

A methyl group at position 6

-

A carboxylic acid group at position 2

-

The nitrogen at position 1 is protonated (1H)

Physical and Chemical Properties

The compound typically appears as a crystalline solid with characteristic spectroscopic properties. Its chemical structure contains functional groups that enable various interactions with biological targets, including hydrogen bonding through the carboxylic acid moiety and the imidazole nitrogen atoms. The presence of the chloro substituent enhances lipophilicity and may facilitate penetration through biological membranes.

Benzimidazole Structure and Significance

Benzimidazole as a Privileged Scaffold

Benzimidazole represents a privileged heterocyclic scaffold in medicinal chemistry. The benzimidazole core is present in numerous pharmacologically active compounds and approved drugs. Its nitrogen-containing heterocyclic structure allows for diverse modifications and substitutions that can tune biological activities. The specific substitution pattern in 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid contributes to its unique chemical and biological properties.

Structure-Activity Relationships

The biological activity of benzimidazole derivatives, including 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid, is influenced by the nature and position of substituents on the core structure. The chloro substituent at position 5 may enhance lipophilicity and membrane permeability. The methyl group at position 6 can influence electronic properties and binding interactions with biological targets. The carboxylic acid moiety at position 2 provides potential for hydrogen bonding and ionic interactions, which may be crucial for binding to specific protein targets.

Synthesis Approaches

General Benzimidazole Synthesis Methods

Benzimidazole derivatives are commonly synthesized through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. Based on established synthetic protocols for similar compounds, the synthesis of 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid likely involves the reaction of appropriately substituted o-phenylenediamine with a carboxylic acid source .

Catalyst-Mediated Synthesis

Literature on related benzimidazole compounds suggests that Lewis acid catalysts such as BF3·OEt2 can facilitate the formation of the benzimidazole ring system under mild conditions . For instance, the synthesis of related benzimidazole derivatives has been reported using BF3·OEt2 as a catalyst in solvent-free conditions, which offers an environmentally friendly approach to these compounds .

Purification and Characterization

After synthesis, compounds like 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid typically undergo purification using techniques such as recrystallization or column chromatography. Characterization is commonly performed using spectroscopic methods including IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity .

Biological Activities

Antimicrobial Properties

Benzimidazole derivatives have demonstrated significant antimicrobial activities against various pathogens. In particular, benzimidazole-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The specific antimicrobial profile of 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid would depend on its structural features and their influence on interactions with bacterial targets.

Anti-inflammatory Activity

Certain benzimidazole derivatives have demonstrated the ability to inhibit inflammatory pathways, positioning them as candidates for treating inflammatory diseases. The carboxylic acid moiety in 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid could potentially interact with relevant inflammatory targets, though specific studies on this compound's anti-inflammatory properties would be needed for confirmation.

Structure-Activity Relationship Analysis

Role of Substituents

The biological activity of 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid is likely influenced by its specific substitution pattern:

-

The chloro substituent at position 5 may enhance lipophilicity, potentially improving cell membrane penetration

-

The methyl group at position 6 could affect electronic distribution and binding affinity

-

The carboxylic acid group at position 2 provides potential for hydrogen bonding and ionic interactions with biological targets

Comparative Analysis with Related Compounds

Comparing 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid with other benzimidazole derivatives can provide insights into structure-activity relationships. For instance, the position of substituents on the benzimidazole core can significantly affect biological activities. Modifications to the carboxylic acid moiety, such as esterification, can alter pharmacokinetic properties and target interactions, as observed in other benzimidazole derivatives .

Biological Activity Data

Antimicrobial Activity

While specific data for 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid is limited in the available literature, studies on related benzimidazole derivatives provide context for understanding its potential antimicrobial properties. The table below summarizes representative antimicrobial activity data for benzimidazole derivatives that share structural similarities:

| Pathogen | Activity Range (MIC) | Notes |

|---|---|---|

| E. coli | 25-50 μg/ml | Gram-negative bacterium |

| S. aureus | 12.5-25 μg/ml | Gram-positive bacterium |

| S. typhi | Varies | Some derivatives outperform standard antibiotics |

Anticancer Activity

Benzimidazole derivatives have demonstrated activity against various cancer cell lines. The table below presents representative data from studies on structurally related compounds:

| Cancer Cell Line | Activity (IC50) | Notes |

|---|---|---|

| K562 leukemia cells | 2.68 μmol/L | For related benzimidazole derivatives |

| HepG-2 hepatocellular carcinoma | 8.11 μmol/L | For related benzimidazole derivatives |

Future Research Directions

Structure Optimization

Future research might focus on modifying the structure of 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid to enhance its bioactivity or pharmacokinetic properties. This could involve:

-

Modification of the carboxylic acid group to improve cell permeability

-

Introduction of additional functional groups to enhance binding to specific targets

-

Development of hybrid molecules incorporating the 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid scaffold

Mechanistic Studies

Understanding the precise mechanisms underlying the biological activities of 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid would be valuable for rational drug design. This might include:

-

Identification of specific molecular targets

-

Elucidation of binding modes through molecular modeling and crystallographic studies

-

Investigation of structure-activity relationships through systematic modification of the core structure

Therapeutic Applications

Given the diverse biological activities associated with benzimidazole derivatives, 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid merits investigation in various therapeutic contexts, particularly where antimicrobial, anticancer, or anti-inflammatory properties would be beneficial.

Spectroscopic Characterization

Spectral Properties

The spectroscopic characterization of 5-Chloro-6-methyl-1H-benzimidazole-2-carboxylic acid would typically include:

-

IR spectroscopy: Characteristic bands for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C=C stretching

-

1H NMR: Signals for the methyl protons, aromatic protons, N-H proton, and carboxylic acid proton

-

13C NMR: Signals for the aromatic carbons, methyl carbon, and carboxylic acid carbon

-

Mass spectrometry: Molecular ion peak and fragmentation pattern consistent with the structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume